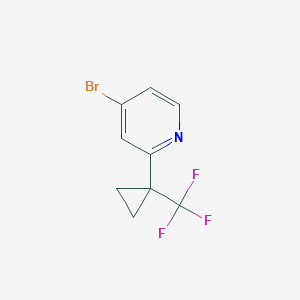

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Beschreibung

BenchChem offers high-quality 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYRTYGOUARIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The unique combination of a brominated pyridine core, which allows for further chemical elaboration, and the sterically demanding, electron-withdrawing trifluoromethylcyclopropyl group makes this molecule a valuable scaffold in modern drug discovery.[1][2] The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4][5]

This document moves beyond a simple recitation of procedural steps. It delves into the underlying chemical principles, the rationale for methodological choices, and the practical considerations necessary for successful execution in a research and development setting.

Part 1: Strategic Approach & Retrosynthetic Analysis

The synthesis of a multi-substituted heterocyclic compound like 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine requires a strategic approach that ensures high regioselectivity and overall yield. A retrosynthetic analysis reveals a logical and efficient pathway centered around a palladium-catalyzed cross-coupling reaction.

The primary disconnection is made at the C2-carbon bond of the pyridine ring, separating the aromatic core from the trifluoromethylcyclopropyl moiety. This strategy suggests a convergent synthesis, where the two key fragments are prepared separately and then joined in a final, high-yielding step. This approach is generally preferred as it allows for optimization of each synthetic sequence independently and often leads to higher overall efficiency compared to a linear synthesis.

Our proposed strategy hinges on a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[6] This leads to two key intermediates:

-

A 2,4-dihalopyridine derivative: Specifically, 2,4-dibromopyridine serves as a readily accessible and differentially reactive starting material.

-

A (1-(trifluoromethyl)cyclopropyl)boron reagent: A stable and effective coupling partner, such as a boronic acid or a boronate ester.

The following diagram illustrates this retrosynthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Key Intermediates

Preparation of the Pyridine Core: 2,4-Dibromopyridine

The starting point for our synthesis is the preparation of a differentially reactive pyridine core. 2,4-Dibromopyridine is an ideal candidate. The bromine atom at the C2 position is generally more susceptible to oxidative addition by palladium catalysts compared to the one at C4, enabling selective functionalization.[7]

An efficient one-step method to prepare 2,4-dibromopyridine starts from the corresponding nitroazine N-oxide, which undergoes a tandem nucleophilic substitution and N-oxide reduction process.[8] This avoids multi-step procedures that may have lower overall yields.

Experimental Protocol: Synthesis of 2,4-Dibromopyridine

-

Reaction Setup: In a dry Schlenk flask under an inert argon atmosphere, place the starting 2-bromo-4-nitropyridine N-oxide.

-

Reagent Addition: Add acetyl bromide in glacial acetic acid. The use of acetyl bromide serves as both the bromide source and a reducing agent for the N-oxide.

-

Heating: Heat the reaction mixture to 130 °C for 10-12 hours. The elevated temperature is necessary to drive both the substitution and reduction steps to completion.

-

Work-up: After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted multiple times with dichloromethane (DCM).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 2,4-dibromopyridine.[7]

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-4-nitropyridine N-oxide | [8] |

| Reagents | Acetyl Bromide, Acetic Acid | [7] |

| Temperature | 130 °C | [7] |

| Typical Yield | 70-75% | [7] |

Preparation of the Coupling Partner: Dibutyl 2-(trifluoromethyl)cyclopropylboronate

The synthesis of the trifluoromethylcyclopropyl fragment is a critical step. While several methods exist for creating trifluoromethyl-substituted cyclopropanes, a practical approach for generating a coupling-ready reagent involves the use of 2,2,2-trifluorodiazoethane.[9] This reagent can react with a vinyl boronate ester in a palladium-catalyzed cyclopropanation reaction to form the desired product.[6]

Experimental Protocol: Synthesis of Dibutyl 2-(trifluoromethyl)cyclopropylboronate

-

Reaction Setup: To a solution of dibutyl vinylboronate in a suitable solvent such as dichloromethane, add a palladium catalyst, typically Palladium(II) acetate (Pd(OAc)₂).

-

Reagent Addition: Slowly add a solution of 2,2,2-trifluorodiazoethane to the reaction mixture at room temperature. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting vinylboronate is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The resulting crude oil is purified by vacuum distillation or column chromatography to afford the pure dibutyl 2-(trifluoromethyl)cyclopropylboronate.[6]

| Parameter | Value | Reference |

| Starting Material | Dibutyl vinylboronate | [6] |

| Key Reagent | 2,2,2-Trifluorodiazoethane | [6] |

| Catalyst | Pd(OAc)₂ | [6] |

| Typical Yield | 50-60% | [6] |

Part 3: The Key Transformation: Suzuki-Miyaura Cross-Coupling

With both key intermediates in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The higher reactivity of the C2-bromo position on the pyridine ring allows for a regioselective reaction, leaving the C4-bromo position intact for potential future modifications.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. A common and effective catalytic system for this type of coupling involves a palladium(0) source, such as Pd(PPh₃)₄, and a suitable base like sodium carbonate or potassium phosphate to facilitate the transmetalation step.

Caption: Simplified Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Synthesis of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

-

Reaction Setup: In a Schlenk tube, combine 2,4-dibromopyridine (1.0 eq), dibutyl 2-(trifluoromethyl)cyclopropylboronate (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

-

Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is essential to prevent oxidation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) to 90-100 °C for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the final product, 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine.

| Parameter | Value |

| Substrates | 2,4-Dibromopyridine, Dibutyl 2-(trifluoromethyl)cyclopropylboronate |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvents | 1,4-Dioxane / Water |

| Temperature | 90-100 °C |

Part 4: Characterization & Safety

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

-

¹⁹F NMR: To verify the presence and chemical environment of the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations:

-

Organobromine compounds can be irritants and should be handled in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

2,2,2-Trifluorodiazoethane is a potentially explosive and toxic reagent and should be handled with extreme caution by trained personnel using appropriate safety measures.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is effectively achieved through a convergent strategy culminating in a regioselective Suzuki-Miyaura cross-coupling reaction. This guide outlines a robust and reproducible pathway, grounded in established chemical principles, that provides reliable access to this valuable chemical building block. The provided protocols, with their emphasis on the rationale behind procedural choices, are designed to empower researchers in the fields of medicinal and materials chemistry to confidently synthesize this and related compounds.

References

-

Al-Zoubi, R. M., & Marion, O. (2007). Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine. Efficient usage in selective bromine-substitution under palladium-catalysis. HETEROCYCLES, 75(1), 59-66. [Link]

-

García-Álvarez, R., et al. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. [Link]

- Google Patents. (2015). Preparation method of 2-methyl-4-bromopyridine. CN104974082A.

-

Chen, Y., et al. (2012). A Concise Synthesis of 2,4-Disubstituted Pyridines: A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. ResearchGate. [Link]

-

Duncton, M. A. J., et al. (2011). Dibutyl 2-(trifluoromethyl)cyclopropylboronate as a useful (trifluoromethyl)-cyclopropyl donor: application to antagonists of TRPV1. Tetrahedron Letters, 52(43), 5674-5676. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Adoo, G. (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. [Link]

-

PubMed. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of the American Chemical Society, 140(16), 5585-5589. [Link]

-

PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 149-159. [Link]

-

ResearchGate. (1993). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Synlett, 1993(10), 771-772. [Link]

-

National Institutes of Health. (2017). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 13, 2538-2545. [Link]

-

ChemRxiv. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Royal Society of Chemistry. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic & Biomolecular Chemistry, 10(40), 8084-8087. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

PubMed. (2023). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Chemical Record, 23(9), e202300003. [Link]

-

PubMed. (2014). Synthesis of Fluorinated Heteroaromatics Through Formal Substitution of a Nitro Group by Fluorine Under Transition-Metal-Free Conditions. Chemistry, 20(27), 8343-8346. [Link]

-

National Institutes of Health. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31215-31220. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine chemical properties

An In-Depth Technical Guide to 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine: A Versatile Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine has emerged as a compound of significant interest, embodying a trifecta of high-value structural motifs: a versatile bromopyridine core for synthetic elaboration, a metabolically robust trifluoromethyl group, and a conformationally rigid cyclopropyl linker. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic strategy, its predicted spectroscopic signature, and its profound potential in the synthesis of complex pharmaceutical agents. We will explore the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Three Privileged Scaffolds

The molecular architecture of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is no accident of synthesis; it is a deliberate convergence of three motifs highly prized in drug discovery.

-

The 4-Bromopyridine Handle: The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse aryl, heteroaryl, alkyl, and amine substituents.[1][2] The carbon-bromine bond's reactivity is optimal—more reactive than a C-Cl bond, facilitating milder reaction conditions, yet more stable than a C-I bond, allowing for better shelf-life and compatibility with multi-step syntheses.[1]

-

The Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern pharmaceutical design. Its strong electron-withdrawing nature and high C-F bond energy confer remarkable metabolic stability, often by blocking sites of oxidative metabolism (e.g., P450 enzymes).[3] Furthermore, its lipophilicity (Hansch π value of +0.88) can enhance membrane permeability and binding affinity to biological targets.[3]

-

The Cyclopropyl Ring: This small, rigid carbocycle is increasingly utilized to address multifaceted challenges in drug design. It introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects.[4] The inherent strain and enhanced π-character of its C-C bonds also influence electronic properties and metabolic stability.[4]

The combination of these three features in a single, readily functionalized building block provides medicinal chemists with a powerful tool to rapidly explore chemical space and optimize lead compounds.

Core Chemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably identified and predicted based on its structure and analogous compounds.

| Property | Data | Source(s) |

| IUPAC Name | 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine | - |

| CAS Number | 1395492-90-6 | [4] |

| Molecular Formula | C₉H₇BrF₃N | [4] |

| Molecular Weight | 266.06 g/mol | [4] |

| Predicted Boiling Point | ~250-280 °C (Predicted based on analogs) | [5] |

| Predicted Density | ~1.6-1.7 g/cm³ (Predicted based on analogs) | [5] |

| Appearance | Likely a colorless to light-yellow liquid or low-melting solid | - |

Synthesis and Reactivity: A Strategic Elaboration

Proposed Synthetic Workflow

The most convergent and logical approach involves the synthesis of a key intermediate, a (1-(trifluoromethyl)cyclopropyl)boronate ester, followed by a Suzuki cross-coupling reaction with a suitable bromopyridine precursor.

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 2-(1-(Trifluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Causality: This step leverages a known copper-catalyzed enantioselective cyclopropanation.[4] The use of a boronate ester is strategic as it is a stable, easily handled solid that is highly effective in subsequent Suzuki coupling reactions.[7]

-

To a solution of a vinylboronate ester (e.g., 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane) and a suitable copper(I) catalyst with a chiral ligand in an appropriate solvent (e.g., dichloromethane), trifluorodiazoethane is added slowly at a controlled temperature. The reaction is monitored by GC-MS until completion. The resulting trifluoromethylcyclopropyl boronate ester is then purified via column chromatography.

-

-

Step 2: Suzuki-Miyaura Cross-Coupling.

-

Causality: This step relies on the differential reactivity of the C-Br bonds in 2,4-dibromopyridine. The C-Br bond at the 2-position is generally more activated towards oxidative addition to palladium than the one at the 4-position, although selectivity can be catalyst and condition-dependent. Careful control of stoichiometry (slight excess of the dibromopyridine) ensures mono-coupling.

-

In an inert atmosphere glovebox, a reaction vessel is charged with 2,4-dibromopyridine, the trifluoromethylcyclopropyl boronate ester from Step 1, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃). Anhydrous solvent (e.g., dioxane/water mixture) is added. The mixture is heated under reflux until LC-MS analysis indicates consumption of the boronate ester. After cooling, the reaction is worked up via an aqueous extraction, and the crude product is purified by flash column chromatography to yield the target compound.

-

Key Reactivity

The primary site of reactivity for further synthetic elaboration is the C4-Bromo bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.

Caption: Key reactivity pathways for synthetic elaboration.

Predicted Spectroscopic Analysis

While experimental spectra are not publicly available, the expected spectroscopic signatures can be accurately predicted.

-

¹H NMR: The spectrum would be characterized by signals corresponding to the three protons on the pyridine ring and the four diastereotopic protons on the cyclopropyl ring. The pyridine protons would appear as distinct doublets and doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The cyclopropyl protons would appear in the upfield region (δ 1.0-2.0 ppm), likely as complex multiplets due to geminal and cis/trans coupling.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons of the pyridine ring would resonate in the δ 120-160 ppm range. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms. The cyclopropyl carbons, including the quaternary carbon attached to the CF₃ group, would be found in the upfield region.

-

¹⁹F NMR: A single, sharp singlet would be observed, characteristic of the CF₃ group, likely around δ -60 to -70 ppm (relative to CFCl₃).

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. Key fragmentation would likely involve the loss of the CF₃ group and fragmentation of the cyclopropyl ring.

Applications in Drug Discovery: A Privileged Building Block

The true value of this molecule lies in its application as a strategic intermediate for synthesizing high-value pharmaceutical targets, particularly kinase inhibitors and GPCR modulators. The combination of the rigid cyclopropyl-CF₃ group at the 2-position and the versatile bromo-handle at the 4-position allows for systematic Structure-Activity Relationship (SAR) exploration.

-

Vector for SAR: The 2-substituent (1-(trifluoromethyl)cyclopropyl) can act as a key binding motif, occupying a specific hydrophobic pocket in a target protein. Its rigidity minimizes the entropic penalty upon binding.

-

Modulation of Physicochemical Properties: The CF₃ group enhances metabolic stability and lipophilicity, while the pyridine nitrogen can serve as a hydrogen bond acceptor or a point for salt formation to improve solubility.[8]

-

Access to Diverse Chemical Space: The 4-bromo position allows chemists to rapidly introduce a wide array of substituents to probe different binding regions, improve ADME properties, or attach solubilizing groups. This is a common strategy in the development of inhibitors for targets like PARP, CDK, and various kinases.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine. Therefore, handling precautions must be based on data from closely related structural analogs, such as 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide.

-

Hazard Classifications (Inferred): Based on analogs, this compound should be treated as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.

-

GHS Hazard Statements (Anticipated): H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[7] If swallowed, rinse mouth and seek immediate medical attention.[10] If inhaled, move the person to fresh air.[11]

-

Disclaimer: These safety recommendations are based on structurally similar compounds. Users must consult a specific Safety Data Sheet from their supplier before handling and conduct their own risk assessment.

Conclusion

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a sophisticated and highly valuable building block for modern drug discovery. Its design intelligently combines a reactive handle for synthetic diversification with two key motifs—the CF₃ group and a cyclopropyl ring—known to impart favorable pharmacokinetic and pharmacodynamic properties. Understanding its synthesis, reactivity, and the strategic rationale behind its use empowers researchers to leverage its full potential in the creation of next-generation therapeutics.

References

-

ACS Publications. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates | Organic Letters. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

ResearchGate. Dibutyl 2-(trifluoromethyl)cyclopropylboronate as a useful (trifluoromethyl)-cyclopropyl donor: application to antagonists of TRPV1 | Request PDF. [Link]

-

PubMed Central. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

-

Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS No. 1395492-90-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. While not an active pharmaceutical ingredient itself, its unique structural motifs—a pyridine core, a reactive bromine handle, a trifluoromethyl group, and a cyclopropyl ring—make it a valuable intermediate for the synthesis of complex, high-value molecules. This document will delve into the synthetic rationale for its use, its key chemical transformations, and its potential applications in the design of novel therapeutic agents, with a particular focus on the strategic incorporation of the trifluoromethylcyclopropyl moiety.

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern drug discovery and development, the judicious selection of chemical building blocks is paramount to achieving desired pharmacological profiles. 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS No. 1395492-90-6) has emerged as a key intermediate, valued for the convergence of several desirable structural features within a single, readily functionalizable molecule. The pyridine ring is a common scaffold in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions, enabling the introduction of further molecular complexity.

The true distinctiveness of this compound, however, lies in the 2-position substituent: the 1-(trifluoromethyl)cyclopropyl group. The trifluoromethyl (CF3) group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4][5][6][7] Concurrently, the cyclopropyl ring introduces conformational rigidity, which can be crucial for optimizing ligand-receptor interactions and improving selectivity.[8] The combination of these features in 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine presents a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is presented in the table below. These properties are essential for designing reaction conditions and for understanding the compound's potential contribution to the overall characteristics of a final drug candidate.

| Property | Value | Source |

| CAS Number | 1395492-90-6 | [9] |

| Molecular Formula | C9H7BrF3N | [9] |

| Molecular Weight | 266.06 g/mol | [9] |

| Appearance | Not specified (typically a solid) | - |

| Boiling Point | Predicted: 256.4 ± 40.0 °C | - |

| Density | Predicted: 1.680 ± 0.06 g/cm³ | - |

| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge |

Synthetic Utility and Key Transformations

The primary utility of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine lies in its role as a versatile intermediate. The bromine atom at the 4-position is the principal site of chemical modification, most commonly through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this building block, it allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the pyridine ring. This is a critical step in the construction of more complex molecular architectures, such as those found in kinase inhibitors or other targeted therapies.

Workflow for a Representative Suzuki-Miyaura Coupling Reaction:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq.), and a base, for instance, potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyridine derivative.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the bromo-substituent can participate in a variety of other important transformations, including:

-

Buchwald-Hartwig Amination: For the introduction of amine functionalities, which are prevalent in many drug molecules.

-

Sonogashira Coupling: To install alkyne moieties, which can serve as handles for further functionalization or as key components of a final product.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

The choice of reaction depends on the desired final structure and the overall synthetic strategy.

The Role of the Trifluoromethylcyclopropyl Moiety in Drug Design

The strategic incorporation of the 1-(trifluoromethyl)cyclopropyl group is a key rationale for using this building block. This moiety can be considered a "bioisosteric replacement" for other chemical groups, offering a unique combination of properties.[10]

Enhanced Metabolic Stability

The trifluoromethyl group is highly resistant to oxidative metabolism due to the strength of the carbon-fluorine bond.[4][7] By placing this group at a potential site of metabolic attack, medicinal chemists can significantly increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.

Modulation of Physicochemical Properties

The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[7] This can lead to improved oral bioavailability and better tissue distribution. The cyclopropyl ring, being a rigid and compact structure, can also influence a molecule's overall shape and polarity.

Conformational Rigidity and Binding Affinity

The cyclopropyl group introduces a degree of conformational constraint. This rigidity can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target and potentially increasing potency and selectivity.[8]

Logical Relationship of Structural Features to Drug Properties:

Caption: Impact of structural features on drug properties.

Potential Applications in Drug Discovery: A Case Study Perspective

While there are no publicly disclosed drugs that contain the exact 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine fragment, its structural motifs are present in various advanced drug candidates and approved medicines. For instance, pyridine derivatives are central to the structure of many Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[11][12][13][14][15] The synthesis of these complex molecules often relies on the use of functionalized pyridine building blocks.

A hypothetical application of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine could be in the synthesis of novel PARP inhibitors. The pyridine core could serve as a key pharmacophore, while the trifluoromethylcyclopropyl group could be positioned to interact with a specific pocket of the enzyme, potentially enhancing potency and selectivity. The bromo group would be the key point for a Suzuki or other cross-coupling reaction to introduce the rest of the inhibitor's structure.

Safety and Handling

As with any chemical reagent, 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel and improved drug candidates. Its unique combination of a functionalizable pyridine core with the beneficial properties of the trifluoromethyl and cyclopropyl groups makes it a valuable asset in the quest for more effective and safer medicines. As the demand for sophisticated molecular architectures continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

-

Elmasry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 567-579. [Link]

-

Thakur, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11490-11515. [Link]

-

Elmasry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

Grogan, B., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

-

J. Braz. Chem. Soc. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Meanwell, N. A. (2018). Dibutyl 2-(trifluoromethyl)cyclopropylboronate as a useful (trifluoromethyl)-cyclopropyl donor: application to antagonists of TRPV1. ResearchGate. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

-

Nassar, F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

-

Chem-Space. Bioisosteric Replacements. Chem-Space. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Sci-Hub. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

- Google Patents. (2018). A kind of preparation method of trifluoromethyl pyrimidine derivative.

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Google Patents. (2011). EP 2 368 550 B1.

-

Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Google Patents. (2014). (12) Patent Application Publication (10) Pub. No.: US 2014/0221398 A1. Googleapis. [Link]

Sources

- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 1395492-90-6|4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine|BLD Pharm [bldpharm.com]

- 10. chem-space.com [chem-space.com]

- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine, a halogenated pyridine derivative, represents a confluence of synthetically valuable motifs: a pyridine core, a bromine substituent, a trifluoromethyl group, and a cyclopropyl ring. This unique combination of functional groups imparts specific electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The rigid cyclopropyl scaffold introduces conformational constraints that can be crucial for biological activity.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is foundational to understanding its spectroscopic properties. The interplay between the electron-withdrawing trifluoromethyl group and bromine atom, and the unique strain and hybridization of the cyclopropyl ring, governs the chemical environment of each atom and bond, leading to characteristic spectroscopic signals.

Figure 1. Molecular structure of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so spectra can be obtained relatively quickly. A common external standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropyl protons. The chemical shifts will be influenced by the electronic effects of the bromine and the trifluoromethylcyclopropyl substituents.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-6 | 8.4 - 8.6 | d | ~2.0 | Deshielded due to proximity to the electronegative nitrogen atom. Coupled to H-5. |

| H-5 | 7.6 - 7.8 | dd | ~8.0, ~2.0 | Coupled to H-6 and H-3. |

| H-3 | 7.3 - 7.5 | d | ~8.0 | Coupled to H-5. |

| Cyclopropyl CH₂ | 1.2 - 1.8 | m | - | The four cyclopropyl protons are diastereotopic and will likely appear as complex multiplets. Their upfield shift is characteristic of strained ring systems.[1] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The electron-withdrawing trifluoromethyl group will significantly deshield the quaternary carbon of the cyclopropyl ring and the carbon of the CF₃ group itself.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | Attached to the nitrogen and the trifluoromethylcyclopropyl group. |

| C-4 | 120 - 125 | Attached to the bromine atom. |

| C-6 | 148 - 152 | Adjacent to the nitrogen atom. |

| C-5 | 138 - 142 | Standard pyridine ring carbon. |

| C-3 | 125 - 130 | Standard pyridine ring carbon. |

| C (quat, cyclopropyl) | 30 - 35 | Deshielded by the trifluoromethyl group. |

| CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) | The carbon signal will be split into a quartet by the three fluorine atoms. |

| CH₂ (cyclopropyl) | 15 - 20 | Characteristic upfield shift for cyclopropyl carbons. |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| CF₃ | -65 to -75 | s | The chemical shift is characteristic of a trifluoromethyl group attached to a quaternary carbon. The absence of nearby protons would result in a singlet. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule, typically producing the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to observe fragmentation patterns.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic isotopic patterns. The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.

Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | Expected Isotopic Pattern | Rationale |

| [M]⁺ | 266.98 | M:M+2 ≈ 1:1 | Molecular ion. |

| [M+H]⁺ | 267.99 | M:M+2 ≈ 1:1 | Protonated molecular ion (common in ESI and APCI). |

| [M-CF₃]⁺ | 197.99 | M:M+2 ≈ 1:1 | Loss of the trifluoromethyl radical. |

| [C₅H₃BrN]⁺ | 155.95 | M:M+2 ≈ 1:1 | Fragmentation of the cyclopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a common and convenient method for both liquids and solids.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100-3000 | C-H stretching (aromatic and cyclopropyl) | Characteristic C-H stretches. |

| 1600-1450 | C=C and C=N stretching (pyridine ring) | Typical aromatic ring vibrations.[2] |

| 1250-1050 | C-F stretching (trifluoromethyl) | Strong absorptions characteristic of the C-F bonds. |

| 1050-1000 | C-Br stretching | May be weak and difficult to assign definitively. |

| ~1020 | Cyclopropyl ring breathing | A characteristic vibration of the cyclopropyl ring. |

Synthesis and Characterization Workflow

The reliable acquisition of the spectroscopic data described above is contingent on a robust synthetic and purification protocol.

Figure 2. General workflow for the synthesis and spectroscopic characterization of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine. By leveraging established principles of NMR, MS, and IR spectroscopy and drawing comparisons with structurally related compounds, a comprehensive set of expected spectral features has been compiled. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this and similar molecules. The provided experimental protocols and workflow diagrams offer practical guidance for obtaining high-quality spectroscopic data.

References

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine. University of Luxembourg. [Link]

-

ResearchGate. NMR determination of the fate of the cyclopropyl ring. [Link]

-

Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

-

ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. [Link]

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

-

PubChem. 4-Chloro-2-fluoropyridine. [Link]

-

MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

-

ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a. [Link]

Sources

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Super-Methyl" Group in Drug Design

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to enhancing its therapeutic potential. Among the vast arsenal of chemical functionalities available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as an exceptionally powerful and versatile tool.[1][2] Its incorporation into a drug candidate can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to significant improvements in efficacy and safety.[1][2] The CF3 group is often considered a bioisostere for a methyl group or a chlorine atom, allowing for the fine-tuning of steric and electronic properties to optimize a lead compound.[3][4] This guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group, delving into its impact on key drug-like properties, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.

I. The Physicochemical Impact of Trifluoromethylation: A Quadruple Threat

The introduction of a trifluoromethyl group can dramatically alter the fundamental physicochemical properties of a drug candidate. These modifications are pivotal in sculpting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A. Enhancing Metabolic Stability: Blocking the Metabolic Hotspots

One of the most significant advantages of incorporating a trifluoromethyl group is the remarkable enhancement of metabolic stability.[1][5] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][6][7] By replacing a metabolically labile methyl or hydrogen group with a robust CF3 group, medicinal chemists can effectively block common metabolic pathways, a strategy often referred to as "metabolic switching."[8] This increased stability frequently translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][5][8]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

-

Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)

-

Human or other species-specific liver microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN) with an internal standard

-

96-well incubation plates and sealing mats

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compound and controls at the desired concentration (e.g., 1 µM).[3]

-

Incubation: In a 96-well plate, mix the test compound with the liver microsome solution.[5] Initiate the metabolic reaction by adding the NADPH regenerating system.[3][9] Incubate the plate at 37°C with shaking.[10]

-

Sampling and Termination: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture and add them to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.[3][9]

-

Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[4]

-

Analysis: Transfer the supernatant to a new 96-well plate for analysis.[4] Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[4]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[4][9]

B. Modulating Lipophilicity: A Key to Membrane Permeability

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[1] This property is crucial for enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its absorption and distribution.[2][3][5] For instance, the incorporation of a trifluoromethyl group into the antidepressant fluoxetine significantly enhanced its lipophilicity, facilitating efficient brain penetration.[6] However, it's important to note that while the CF3 group is more lipophilic than a hydrogen atom, it is slightly less lipophilic than a trifluoromethoxy group (π = +1.04).[1]

Table 1: Comparison of LogP and pKa for Trifluoromethylated Drugs and Analogs

| Compound | Non-fluorinated Analog | LogP | pKa |

| Celecoxib | (Analog without -CF3) | 3.53[11] | 11.1 |

| Fluoxetine | (Analog without -CF3) | 4.05 | 10.0 |

Note: Direct LogP and pKa values for the exact non-fluorinated analogs are not always readily available in compiled sources. The values presented are for the trifluoromethylated drugs and serve as a reference. The general principle is that the CF3 group increases LogP and decreases the pKa of nearby basic groups.

C. Altering Acidity and Basicity (pKa): Fine-Tuning Ionization

The potent electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups.[1][8] For example, the presence of a CF3 group can increase the acidity of an adjacent carboxylic acid or lower the basicity of a neighboring amine.[1][4] This modulation of pKa is critical for optimizing a drug's solubility, its ionization state at physiological pH, and its interaction with target proteins.[1] A molecule with a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring has demonstrated improved potency as a reverse transcriptase inhibitor by lowering the pKa of a cyclic carbamate, which in turn facilitates a key hydrogen bonding interaction with the protein.[1][12]

D. Enhancing Binding Affinity: More Than Just a Bulky Group

The trifluoromethyl group can contribute to increased binding affinity through several mechanisms. Its steric bulk, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[1] The electron-withdrawing properties of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target.[1] For example, in the case of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[1]

Table 2: Illustrative Impact of Trifluoromethylation on Metabolic Stability and Binding Affinity

| Parameter | Drug without -CF3 (Hypothetical) | Drug with -CF3 | Rationale |

| Half-life (t½) in vitro | Shorter | Longer | The CF3 group blocks metabolic pathways, leading to a slower clearance of the parent drug.[4] |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking metabolism reduces the liver's metabolic capacity for the drug.[4] |

| Binding Affinity (IC50/Ki) | Higher (Weaker) | Lower (Stronger) | The CF3 group can enhance binding through various non-covalent interactions.[1] |

II. Synthetic Strategies for Trifluoromethylation: A Chemist's Toolkit

Incorporating a trifluoromethyl group into a drug candidate is a significant yet complex synthetic challenge.[3][6] A variety of methods have been developed, broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation.[12]

A. Electrophilic Trifluoromethylation: The Power of Togni and Umemoto Reagents

Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, have become invaluable tools in medicinal chemistry.[13][14][15][16] These hypervalent iodine compounds allow for the direct trifluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic rings, under relatively mild conditions.[15][16]

Experimental Protocol: Electrophilic Trifluoromethylation of a β-Keto Ester using an Umemoto Reagent

This protocol is a representative procedure for the trifluoromethylation of an active methylene compound.

Materials:

-

α-Acetyl-γ-butyrolactone

-

Sodium hydride (60% dispersion in mineral oil)

-

Umemoto reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of α-acetyl-γ-butyrolactone in anhydrous DMF at room temperature, add sodium hydride. Stir the mixture for 15 minutes.[2]

-

Cool the reaction mixture to -45 °C.[2]

-

Add the Umemoto reagent to the cooled reaction mixture.[2]

-

Allow the mixture to warm to room temperature and stir for 1 hour.[2]

-

Quench the reaction with water and extract the aqueous layer with ethyl acetate.[2]

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.[2]

-

Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the trifluoromethylated product.[2]

III. Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the trifluoromethyl group's influence and the experimental workflows used to assess its effects.

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Caption: Simplified signaling pathway illustrating the metabolic blocking effect of the trifluoromethyl group.

IV. Conclusion: A Powerful Ally in Drug Discovery

The trifluoromethyl group is a potent and versatile functional group in medicinal chemistry that provides a plethora of benefits for drug design. [1]Its capacity to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly desirable substituent for optimizing lead compounds into successful drug candidates. [1]A thorough understanding of its physicochemical effects, coupled with robust experimental validation and efficient synthetic strategies, will continue to empower researchers to develop safer and more effective medicines.

V. References

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Pka With NMR. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

-

ACS Publications. (n.d.). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. Retrieved from [Link]

-

NIH. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Retrieved from [Link]

-

ResearchGate. (2015). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

-

protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]

-

ACS Publications. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Togni reagent II. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

-

NIH. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of aromatic trifluoromethyl compounds by ring expansion of cyclodienes. Retrieved from [Link]

-

NIH. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Retrieved from [Link]

-

PubMed. (1991). Affinities of Fluoxetine, Its Enantiomers, and Other Inhibitors of Serotonin Uptake for Subtypes of Serotonin Receptors. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Guide to PHARMACOLOGY. (n.d.). fluoxetine activity data from GtoPdb and ChEMBL. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIH. (n.d.). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

NIH. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Log P, pKa and retention times of suspension components (analytes). Retrieved from [Link]

-

NIH. (n.d.). Celecoxib. Retrieved from [Link]

-

Guide to PHARMACOLOGY. (n.d.). fluoxetine. Retrieved from [Link]

Sources

- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 13. Togni reagent - Enamine [enamine.net]

- 14. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Togni Reagent II - Enamine [enamine.net]

- 16. Umemoto Reagent I - Enamine [enamine.net]

A Strategic Guide to the Discovery and Optimization of Novel Pyridine-Based Bioactive Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a vast range of FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an invaluable component in the design of novel drugs.[3][4][5] This guide provides a comprehensive, experience-driven roadmap for researchers and drug development professionals navigating the complexities of discovering and optimizing novel pyridine-based compounds. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind strategic decisions in synthesis, computational design, screening, and lead optimization, grounding its insights in authoritative, field-proven methodologies.

The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The enduring success of the pyridine motif is not accidental; it is a direct result of its advantageous physicochemical and structural properties that make it highly suitable for interacting with biological targets.

Advantageous Physicochemical Properties

The pyridine ring's utility in drug design stems from several key characteristics. The nitrogen atom imparts a dipole moment and provides a crucial site for hydrogen bonding, which can enhance aqueous solubility and facilitate specific, high-affinity interactions with protein targets.[3][6] Furthermore, its aromatic system allows for π-π stacking interactions, similar to a benzene ring, yet the nitrogen atom lowers the pKa, making it a weak base that can be protonated under physiological conditions.[6][7] This versatility allows pyridine to serve as a bioisostere for benzene and other heterocycles, enabling chemists to fine-tune a molecule's properties to improve efficacy and selectivity.[3][5]

A Legacy of Success in Approved Therapeutics

The pyridine scaffold is a core component of numerous blockbuster drugs, demonstrating its clinical and commercial importance.[1][2][8] Notable examples include:

-

Imatinib (Gleevec®): A revolutionary tyrosine kinase inhibitor for treating chronic myeloid leukemia.

-

Atorvastatin (Lipitor®): A widely prescribed statin for lowering cholesterol.

-

Sildenafil (Viagra®): A selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.

-

Esomeprazole (Nexium®): A proton pump inhibitor that reduces stomach acid.[3]

The consistent incorporation of this scaffold into FDA-approved drugs highlights its reliability and versatility in addressing a wide range of diseases, including cancer, cardiovascular conditions, and viral infections.[1][2][6]

Strategic Approaches to Pyridine Synthesis: From Classical to Contemporary

The ability to efficiently synthesize diverse libraries of substituted pyridines is fundamental to any discovery campaign. While classical methods laid the groundwork, modern synthetic chemistry offers powerful tools for rapid and precise molecular construction.

Modern Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry for constructing C-C bonds. The Suzuki-Miyaura coupling is particularly prominent, reacting pyridyl halides or their equivalents with boronic acids or esters.[9][10] The choice of catalyst, ligand, and base is critical and depends on the electronic nature of the coupling partners. For instance, electron-rich pyridines may require more activating ligands like phosphines to achieve efficient coupling.[10]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 2-arylpyridine, a common motif in bioactive molecules.[9][11][12]

Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 eq)

-

Phenylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add the 1,4-dioxane and water. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

-

Degas the mixture by bubbling argon through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-phenylpyridine.

The Frontier: C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for modifying pyridine cores, offering a more atom- and step-economical alternative to traditional cross-coupling.[13] This approach avoids the need for pre-functionalized starting materials (e.g., halides), allowing for the late-stage diversification of complex molecules.[14] The challenge lies in controlling regioselectivity, as the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom can complicate reactivity.[14][13][15] Recent advances, often employing transition-metal catalysts, have provided new methods to selectively functionalize specific C-H bonds.[15]

Diagram: Synthetic Strategy Decision Workflow

Caption: Decision workflow for selecting a pyridine synthesis strategy.

Rational Design & In Silico Screening